molecular formula C23H25N5O2S B2500646 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide CAS No. 1251615-42-5

2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2500646
CAS No.: 1251615-42-5
M. Wt: 435.55
InChI Key: LTQACWJBNABTRK-UHFFFAOYSA-N
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Description

2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring and a sulfanyl-linked acetamide group. Its structure combines a 2-methoxyphenyl-piperazine moiety, a pyrimidin-4-yl scaffold, and an N-phenylacetamide side chain. The compound’s design aligns with pharmaceutical intermediates aimed at modulating receptor activity, though specific therapeutic applications require further validation .

Properties

IUPAC Name

2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-30-20-10-6-5-9-19(20)27-11-13-28(14-12-27)21-15-23(25-17-24-21)31-16-22(29)26-18-7-3-2-4-8-18/h2-10,15,17H,11-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQACWJBNABTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The synthesis begins with the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

    Pyrimidine Ring Formation: The intermediate is then reacted with a suitable pyrimidine derivative to introduce the pyrimidine ring.

    Thioether Formation: The resulting compound undergoes a reaction with a thiol reagent to form the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with phenylacetyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound shows promise as a therapeutic agent due to its potential activity against various biological targets, including receptors and enzymes.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance
Target: 2-({6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide Pyrimidine + piperazine 2-Methoxyphenyl, sulfanyl bridge, N-phenylacetamide C₂₃H₂₄N₆O₂S 472.6 Hypothesized CNS receptor modulation
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () Piperidine Methoxymethyl, N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.4 Pharmaceutical intermediate
2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide () Triazole Allyl, 2-methoxyphenyl, sulfanyl bridge C₂₀H₂₀N₄O₂S 380.5 Unspecified bioactivity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide () Piperazine + benzodioxin 2-Methoxyphenyl, benzodioxin-linked acetamide C₂₄H₂₈N₃O₄ 434.5 Potential serotonin receptor ligand

Key Observations:

Core Heterocycle Variation :

  • The target compound’s pyrimidine core (vs. triazole in or benzodioxin in ) may enhance π-π stacking interactions in receptor binding pockets .
  • Piperazine/piperidine moieties are conserved across analogues, suggesting shared targeting of aminergic receptors .

Substituent Effects :

  • The 2-methoxyphenyl group in the target compound and ’s analogue likely contributes to orthosteric or allosteric receptor modulation, whereas the methoxymethyl group in ’s compound may reduce steric hindrance .
  • The sulfanyl bridge in the target and compounds could influence metabolic stability compared to ether or alkyl linkages .

Pharmacokinetic Implications :

  • Higher molecular weight (>400 g/mol) in the target compound and ’s analogue may limit blood-brain barrier permeability, whereas smaller analogues (e.g., ’s compound) could exhibit better bioavailability .

Table 2: Hypothesized Receptor Affinity and Selectivity

Compound Likely Targets Selectivity Considerations
Target compound 5-HT₁A, D₂ receptors Enhanced selectivity due to pyrimidine sulfanyl group
N-Phenylpropanamide () σ receptors, opioid receptors Broader off-target effects due to simpler structure
Benzodioxin-linked analogue () 5-HT₂A/2C receptors Improved metabolic stability from benzodioxin

Critical Analysis:

  • Target vs. : Both compounds feature 2-methoxyphenyl-piperazine, but the benzodioxin group in ’s compound may confer greater resistance to oxidative metabolism compared to the pyrimidine-sulfanyl system .
  • Target vs.

Biological Activity

The compound 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H27N5O3SC_{24}H_{27}N_5O_3S, with a molecular weight of approximately 465.56 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and a phenylacetamide group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24H27N5O3S
Molecular Weight465.56 g/mol
LogP3.1365
Polar Surface Area52.648 Ų

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies have highlighted that related compounds can inhibit acetylcholinesterase (AChE) and urease activities, which are crucial in treating diseases like Alzheimer's and certain gastrointestinal disorders . The inhibition of AChE could lead to increased acetylcholine levels, potentially enhancing cognitive function.

Antipsychotic Activity

Compounds similar to this compound have been evaluated for antipsychotic effects. Research has shown that arylpiperazines can interact with serotonin receptors (5-HT2A) and dopamine receptors (D2), which are integral in managing psychiatric disorders . This interaction suggests that the target compound may also exhibit antipsychotic properties.

Case Studies

  • Antibacterial Screening : A study on related piperazine derivatives demonstrated varying degrees of antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 0.63 µM . This highlights the potential for further exploration of the target compound's antibacterial capabilities.
  • Enzyme Inhibition : In another study, compounds similar to the target showed strong inhibitory effects on urease with IC50 values significantly lower than standard inhibitors . This suggests that the target compound could be a promising candidate for developing new urease inhibitors.
  • Psychiatric Applications : A study evaluating arylpiperazines for antipsychotic activity found that several compounds effectively induced catalepsy in animal models, indicating their potential therapeutic effects . The mechanisms involved likely relate to their ability to modulate neurotransmitter systems.

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